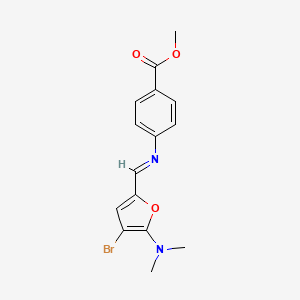
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with other functional groups, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate typically involves multiple steps. One common method includes the bromination of a furan derivative, followed by a condensation reaction with a benzoate derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate involves its interaction with various molecular targets. The furan ring and the bromine atom play crucial roles in its biological activity. The compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((4-chloro-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Methyl 4-(((4-iodo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
Uniqueness
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Properties
Molecular Formula |
C15H15BrN2O3 |
|---|---|
Molecular Weight |
351.19 g/mol |
IUPAC Name |
methyl 4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)14-13(16)8-12(21-14)9-17-11-6-4-10(5-7-11)15(19)20-3/h4-9H,1-3H3 |
InChI Key |
DGZMESCGUSPIDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















